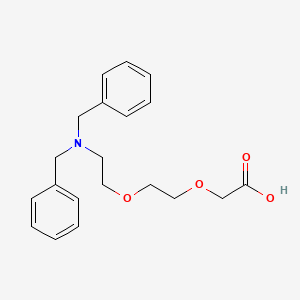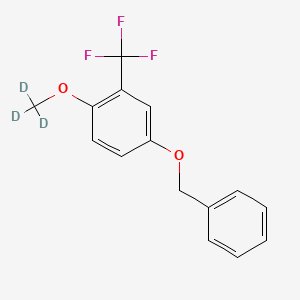![molecular formula C15H11BrN2OS B2820018 5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one CAS No. 1092344-76-7](/img/structure/B2820018.png)
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one (5-Br-MSI-I) is a novel indole compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structural features, which include a bromine atom, a methylsulfanyl group, and an imino group. Its structure is highly reactive and its properties can be manipulated for a variety of research purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Primary Cytotoxicity Evaluation
Compounds structurally similar to 5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one have been synthesized for primary cytotoxicity evaluation. For instance, the synthesis of new 5‐Bromo‐3‐substituted‐hydrazono‐1H‐2‐indolinones demonstrated marked effects against various cancer cell lines, including breast cancer, non-small cell lung cancer, and ovarian cancer cell lines (Karalı, Terzioğlu, & Gürsoy, 2002). This highlights the potential of these compounds in cancer research, particularly in developing new therapeutic agents.
Anti-Vascular and Cytotoxic Effects
Research on derivatives of combretastatin A-4, which shares a similar structural motif with the compound of interest, showed significant anti-vascular and cytotoxic effects on chemoresistant cancer cells and tumors (Mahal et al., 2016). These findings suggest the utility of such compounds in targeting resistant cancer types, providing a pathway for the development of novel anticancer drugs.
Antimicrobial Activities
Derivatives structurally related to 5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one have also been designed and synthesized with enhanced antimicrobial activities. A study on 1,2,3-triazole derivatives showed potent antimicrobial effects against various microbial strains, suggesting their potential as novel antimicrobial agents (Zhao et al., 2012).
Synthetic Applications in Organic Chemistry
The compound's framework is conducive to various synthetic applications in organic chemistry. For example, studies have explored the use of related bromo-indole derivatives in palladium-catalyzed intramolecular annulations to produce gamma-carboline derivatives, highlighting the versatility of these compounds in synthesizing heterocyclic structures (Zhang & Larock, 2003).
Eigenschaften
IUPAC Name |
5-bromo-3-(4-methylsulfanylphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQZYBXLGUUZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

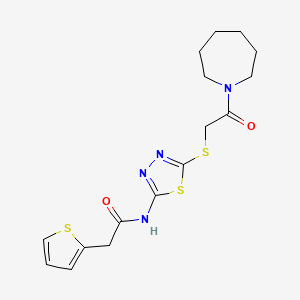
![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)
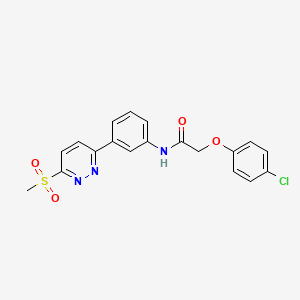
![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)
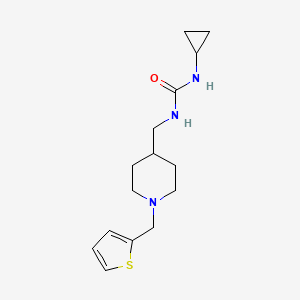

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
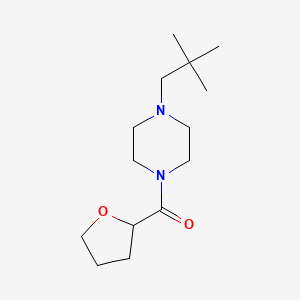
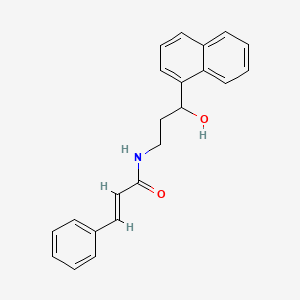
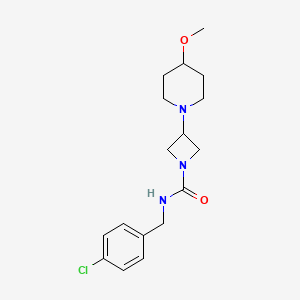
![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)
![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)
